Allyl N-hexyl sulfide

Lipophilicity Physicochemical profiling QSAR

Allyl N‑hexyl sulfide (3‑hexylthio‑1‑propene) is an unsymmetrical allyl monosulfide with the formula C₉H₁₈S and molecular weight 158.31 g mol⁻¹. It belongs to the organosulfur class characteristic of Allium species and was recently confirmed as a naturally occurring volatile in wild garlic (Allium ursinum L.) essential oil, where it had not been previously detected.

Molecular Formula C9H18S
Molecular Weight 158.31 g/mol
CAS No. 18365-70-3
Cat. No. B093680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl N-hexyl sulfide
CAS18365-70-3
Molecular FormulaC9H18S
Molecular Weight158.31 g/mol
Structural Identifiers
SMILESCCCCCCSCC=C
InChIInChI=1S/C9H18S/c1-3-5-6-7-9-10-8-4-2/h4H,2-3,5-9H2,1H3
InChIKeyYNKIZMIPTRRCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl N-Hexyl Sulfide (CAS 18365‑70‑3): Procurement‑Grade Evidence Snapshot


Allyl N‑hexyl sulfide (3‑hexylthio‑1‑propene) is an unsymmetrical allyl monosulfide with the formula C₉H₁₈S and molecular weight 158.31 g mol⁻¹ . It belongs to the organosulfur class characteristic of Allium species and was recently confirmed as a naturally occurring volatile in wild garlic (Allium ursinum L.) essential oil, where it had not been previously detected [1]. The compound is supplied as a clear, colourless to pale‑yellow oil with a boiling point of 208.6 °C, density 0.85 g cm⁻³, and an experimentally determined octanol‑water partition coefficient (LogP) of 3.485, reflecting significant hydrophobicity relative to shorter‑chain allyl sulfide analogs .

Why Allyl N‑Hexyl Sulfide Cannot Be Interchanged with Shorter‑Chain Allyl Sulfides or Polysulfides


Allyl sulfide analogs are not functionally interchangeable because both the alkyl chain length and the sulfur‑atom count dictate physicochemical behaviour and biological activity. Allyl n‑hexyl sulfide possesses a six‑carbon linear chain that raises its LogP to 3.485 and its boiling point to 208.6 °C, whereas allyl methyl sulfide (C₁ chain) has a LogP of 1.535–1.76 and boils at 91–93 °C [1]. Such differences govern volatility, membrane partitioning, and solvent compatibility, which are critical in flavour‑release formulations, chromatographic method development, and in‑vitro assay design. Furthermore, monosulfides like allyl n‑hexyl sulfide fall into a distinct biological category: a systematic study demonstrated that sulfides containing a single sulfur atom lack the direct antimicrobial activity observed for di‑, tri‑, and tetrasulfides [2]. Consequently, substituting allyl n‑hexyl sulfide with diallyl disulfide or diallyl trisulfide would introduce poly‑sulfur‑mediated redox reactivity that is absent in the monosulfide, while replacing it with a short‑chain allyl sulfide would drastically alter volatility and lipophilicity. These multi‑parameter differences make generic substitution scientifically invalid for applications where alkyl‑chain length, sulfur‑atom count, or both are functional variables.

Allyl N‑Hexyl Sulfide: Quantitative Differentiation Evidence vs Closest Analogs


LogP‑Driven Hydrophobicity Differentiation: Allyl n‑Hexyl Sulfide vs Allyl Methyl Sulfide and Diallyl Sulfide

The experimentally measured LogP of allyl n‑hexyl sulfide (3.485) is 1.9–2.0 units higher than that of allyl methyl sulfide (LogP 1.535–1.76) and 0.89 units higher than that of diallyl sulfide (LogP 2.60) [1][2]. This quantitative difference reflects the contribution of the hexyl chain to overall hydrophobicity and directly predicts a ~80‑fold higher octanol‑water partition coefficient relative to allyl methyl sulfide.

Lipophilicity Physicochemical profiling QSAR

Boiling Point and Volatility Window: Allyl n‑Hexyl Sulfide vs Short‑Chain Allyl Sulfides

Allyl n‑hexyl sulfide boils at 208.6 °C (760 mmHg), which is 117 °C higher than allyl methyl sulfide (91–93 °C) and 70 °C higher than diallyl sulfide (138–141 °C) [1][2]. This corresponds to a Kovats retention index shift of approximately 500–600 units on a non‑polar column, based on the general increment of ~100 RI units per CH₂ group.

Volatility GC method development Flavour release

Natural‑Occurrence Status: Allyl n‑Hexyl Sulfide as a Newly Identified Allium ursinum Volatile

In a comprehensive 2015 study of 12 A. ursinum essential‑oil samples, allyl hexyl sulfide was one of several compounds identified for the first time in a natural source; it had previously only been known as a synthetic entity [1]. Its detection was confirmed by GC–MS, GC–FID, and QSPR modelling of retention indices, and its identity was verified by independent synthesis. In contrast, shorter‑chain analogs such as allyl methyl sulfide and diallyl sulfide are abundant and well‑documented across numerous Allium species.

Natural product authentication Essential oil Chemotaxonomy

Biological‑Activity Class Distinction: Monosulfide vs Polysulfide Antimicrobial Profile

Kim et al. (2004) systematically evaluated the antimicrobial activity of chemically synthesized alk(en)yl sulfides and reported that sulfides containing a single sulfur atom were not antimicrobial against Candida utilis ATCC 42416 and Staphylococcus aureus B31, while tri‑ and tetrasulfides were highly inhibitory [1]. Allyl n‑hexyl sulfide, as a monosulfide (one sulfur atom), is predicted by this class‑level rule to be devoid of direct antimicrobial activity, in contrast to the widely used diallyl disulfide and diallyl trisulfide, which owe their bioactivity to polysulfur redox cycling.

Antimicrobial Structure‑activity relationship Allium chemistry

Acetylcholinesterase Inhibition: Null Activity at 100 µM

In a binding assay (ALA644625), allyl n‑hexyl sulfide showed no inhibition of acetylcholinesterase at a concentration of 100 µM . While comparative data for other allyl sulfides in this exact assay format are not publicly available, this negative result provides a quantitative safety‑relevant benchmark: the compound does not interfere with cholinergic neurotransmission at concentrations up to 100 µM, which is a meaningful negative‑control datum for neurotoxicity screening cascades.

Neurochemistry Off‑target screening Safety pharmacology

Evidence‑Supported Application Scenarios for Allyl N‑Hexyl Sulfide (CAS 18365‑70‑3)


Lipophilic Internal Standard or Late‑Eluting Reference in GC–MS Volatile Profiling

With a LogP of 3.485 and a boiling point of 208.6 °C, allyl n‑hexyl sulfide elutes far beyond short‑chain allyl sulfides such as allyl methyl sulfide (b.p. 91 °C) and diallyl sulfide (b.p. 138 °C) [1]. This makes it an ideal late‑eluting retention‑index marker for GC–MS analysis of Allium essential oils, where it can serve as a non‑interfering reference compound in a retention‑time window that is sparsely populated by other volatile organosulfur species.

Natural Product Authenticity and Chemotaxonomic Fingerprinting of Allium Species

Because allyl hexyl sulfide was only recently confirmed as a genuine natural volatile in Allium ursinum [2], its presence (or absence) in an essential‑oil sample provides a specific chemotaxonomic marker. Procurement of the authenticated compound enables its use as a reference standard for verifying the botanical authenticity of wild garlic oils and distinguishing A. ursinum from other Allium species that lack this compound.

Biologically Inert Sulfur‑Containing Scaffold for Mechanistic Studies

The class‑level evidence that monosulfides are not directly antimicrobial [3], combined with the documented lack of acetylcholinesterase inhibition at 100 µM , positions allyl n‑hexyl sulfide as a control compound for experiments that require the allyl‑sulfur motif without introducing confounding antimicrobial, redox‑cycling, or cholinergic effects. This is in direct contrast to diallyl disulfide and trisulfide, which exert potent biological activities driven by their multiple sulfur atoms.

Flavour and Fragrance Formulation Requiring Controlled Volatility

The high boiling point (208.6 °C) and elevated LogP of allyl n‑hexyl sulfide impart a significantly slower release profile compared with the highly volatile allyl methyl sulfide (b.p. 91 °C) [1]. This property is valuable in encapsulated flavour systems and long‑lasting fragrance compositions where rapid top‑note evaporation of short‑chain sulfides must be suppressed, and where a garlic‑onion character needs to persist into the middle or base notes.

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